5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole
Description
5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole is a nitrogen-containing heterocyclic compound characterized by a partially saturated pyrrole ring substituted with a 2-ethylphenyl group at the 5-position. Pyrrole derivatives are widely studied for their pharmacological relevance, particularly in neuropathic pain treatment and as intermediates in organic synthesis .
Properties
CAS No. |
343771-27-7 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-(2-ethylphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C12H15N/c1-2-10-6-3-4-7-11(10)12-8-5-9-13-12/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key |
RCEOOTIFRUVFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-ethylbenzaldehyde and an amine in the presence of an acid catalyst can lead to the formation of the desired pyrrole compound. The reaction typically requires heating and may involve solvents such as ethanol or toluene to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives with various substituents.
Scientific Research Applications
5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Trends :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) may enhance cyclization efficiency, yielding moderate to high outputs (41–69%) .
- Steric Hindrance : Bulky substituents (e.g., ethyl in the target compound) could reduce yields due to steric interference, though direct evidence is lacking.
- Solvent Systems : Ethyl acetate and aqueous phases are commonly used for extraction, while chromatography (flash or silica gel) aids purification .
Physical Properties
Substituents significantly influence physical states and melting points:
Key Observations :
Spectral Characterization
Spectroscopic data (IR, NMR, HRMS) validate structural features:
IR Spectroscopy :
NMR Data :
HRMS : Used to confirm molecular weights, e.g., 3-(4-chlorobenzyl)-5-(3-chlorophenyl) derivative: Calcd. 352.08, Found 352.07 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
